Hdac-IN-1

Overview

Description

“Hdac-IN-1” is a compound related to Histone Deacetylases (HDACs). HDACs are evolutionary conserved enzymes which operate by removing acetyl groups from histones and other protein regulatory factors . They play an important role in the regulation of gene expression, which is indispensable in plant growth, development, and responses to environmental stresses .

Chemical Reactions Analysis

Histone deacetylases (HDACs) play an important role in the regulation of gene expression, which is indispensable in plant growth, development, and responses to environmental stresses . They are critically involved in physiological processes such as development .Scientific Research Applications

Cancer Therapy

Hdac-IN-1, as a class of Histone Deacetylase Inhibitors (HDACi), has significant applications in cancer therapy. These compounds target genetic and epigenetic changes in DNA that are crucial in cancer development and tumor progression. HDACi like this compound are used as antineoplastic agents, particularly in combination with standard chemotherapeutic drugs, demonstrating promising effects in both preclinical and clinical studies against various cancers (Suraweera, O'Byrne & Richard, 2018).

Cardiovascular Research

This compound has been studied for its potential impact on cardiovascular diseases. Although primarily used in oncology, HDACi's role in cardiovascular diseases is gaining attention. Some studies suggest beneficial effects in preclinical models of cardiovascular diseases, though concerns about cardiac toxic effects have been raised (Schiattarella et al., 2016).

Immunology and Inflammation

HDACs are key regulators in immune responses. HDACi like this compound are therapeutic in several inflammatory diseases but may exacerbate others, such as atherosclerosis. The contrasting effects could be due to distinct roles of individual HDACs in immune responses, suggesting this compound's potential in immunological applications (Shakespear et al., 2011).

Diabetic Kidney Disease

HDACi, including this compound, are being investigated for their renoprotective effects in diabetic kidney disease. HDACs affect cellular function through epigenetic and non-epigenetic means, and HDACi have shown potential in improving outcomes in experimental diabetic kidney disease (Hadden & Advani, 2018).

Central Nervous System Disorders

HDACi are considered for treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). Their broad spectrum of actionand ability to influence gene expression and cellular pathways offer potential therapeutic benefits in these disorders. However, the challenge lies in the broad spectrum of action of current HDAC inhibitors, which may cause various side effects, highlighting the need for more specific therapies (Janssen et al., 2010).

Psychiatric and Neurological Conditions

HDAC inhibitors, including this compound, have shown promise in the treatment of psychiatric and neurological conditions such as depression and anxiety. Their role in modulating gene expression and epigenetic regulation has been explored in studies evaluating their antidepressant-like properties and potential in improving cognitive functions (Martínez-Pacheco et al., 2020).

Combating Cancer Stem-Like Cells

Recent studies on this compound and similar HDAC inhibitors have focused on targeting cancer stem-like cells, a crucial factor in cancer therapy. These inhibitors have shown potential in disrupting the formation of cancer-supporting enzyme complexes and reducing tumor growth significantly in animal models, suggesting their efficacy against cancer stem-like cells (Wang et al., 2019).

Epigenetic Regulation in Immune System

HDAC inhibitors are known to have significant impacts on the immune system, which has applications in cancer therapy and inflammatory diseases. By modulating gene expression and affecting nonhistone proteins, they offer a new therapeutic approach to regulate the immune response and its implications in various diseases (Hull, Montgomery & Leyva, 2016).

Mechanism of Action

Target of Action

Hdac-IN-1 is a potent inhibitor of histone deacetylases (HDACs), a family of enzymes that remove acetyl groups from histones and other proteins . HDACs play a crucial role in the regulation of gene expression, which is indispensable in cellular processes such as development, tissue homeostasis, and responses to environmental stresses .

Mode of Action

This compound interacts with HDACs, inhibiting their deacetylase activity . This inhibition leads to an increase in the acetylation of histones and other proteins, disrupting the normal balance of acetylation and deacetylation in the cell . The increased acetylation can lead to changes in chromatin structure, affecting the accessibility of transcription factors to DNA and influencing gene expression .

Biochemical Pathways

The inhibition of HDACs by this compound affects several biochemical pathways. It can lead to alterations in gene expression, affecting processes such as cell cycle regulation, autophagy, and the regulation of transcription factors . For example, HDAC inhibition can suppress NF-κB signaling and HSP90, upregulate cell cycle regulators (p21, p53), and downregulate antiapoptotic proteins including Bcl-2 .

Pharmacokinetics

They can be metabolized through multiple pathways, including reduction, hydrolysis, and glucuronidation . The bioavailability of HDAC inhibitors can be influenced by factors such as absorption, distribution, metabolism, and excretion .

Result of Action

The inhibition of HDACs by this compound can have several molecular and cellular effects. It can lead to changes in gene expression, affecting cellular processes such as cell proliferation, differentiation, and apoptosis . In the context of cancer, HDAC inhibitors have been shown to induce tumor cell apoptosis, growth arrest, senescence, and differentiation .

Action Environment

The action of this compound, like other HDAC inhibitors, can be influenced by various environmental factors. For example, the efficacy of HDAC inhibitors can be affected by the cellular microenvironment, including factors such as nutrient and oxygen availability . Additionally, genetic factors, such as the presence of specific mutations or polymorphisms, can also influence the action of HDAC inhibitors .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Hdac-IN-1 interacts with various enzymes and proteins, primarily HDACs . It selectively inhibits HDAC1 and HDAC3, which are part of the class I HDACs . The interaction between this compound and these HDACs is characterized by the binding of this compound to the catalytic site of the enzymes, leading to the inhibition of their deacetylase activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to decrease the expression of estrogen receptor alpha (ER-α) and increase p53 protein expression in estrogen receptor positive breast cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of HDACs . By binding to the catalytic site of HDACs, this compound prevents these enzymes from removing acetyl groups from histones . This results in an open chromatin structure, promoting gene expression .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to differentially inhibit the growth of certain cancer cells . For example, it has been shown to inhibit the growth of estrogen receptor positive breast cancer cells more effectively than triple negative breast cancer cells .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, in a study involving a feline model of diastolic dysfunction, this compound was found to reduce left ventricular hypertrophy and left atrium size significantly at a dosage of 300 mg/kg .

Metabolic Pathways

This compound is involved in the regulation of various metabolic pathways. It interacts with enzymes such as HDAC1 and HDAC3, influencing the acetylation state of lysine side chains in histone tails . This can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that it can penetrate the cell membrane to interact with intracellular HDACs .

Subcellular Localization

This compound primarily localizes in the nucleus of cells, where it interacts with HDACs to influence gene expression . Some studies have also reported its presence in the cytoplasm .

properties

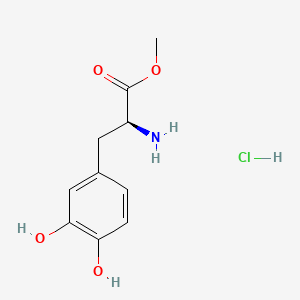

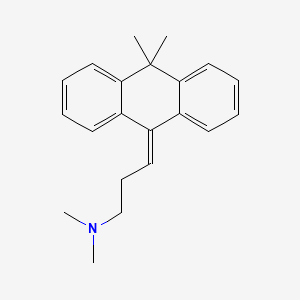

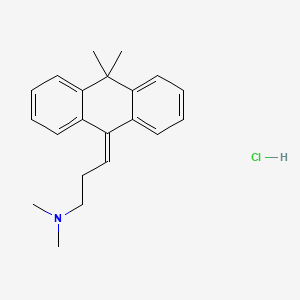

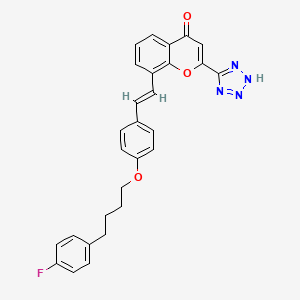

IUPAC Name |

3-[4-[3-(3-fluorophenyl)-3-oxoprop-1-enyl]-1-methylpyrrol-2-yl]-N-hydroxyprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3/c1-20-11-12(9-15(20)6-8-17(22)19-23)5-7-16(21)13-3-2-4-14(18)10-13/h2-11,23H,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDAPCMJAOQZSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

852475-26-4 | |

| Record name | 3-[4-(3-(3-Fluorophenyl)-3-oxopropen-1-yl)-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide; | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.